molecular formula C15H10ClNO B14175054 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one CAS No. 919290-47-4

9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one

Cat. No.: B14175054
CAS No.: 919290-47-4
M. Wt: 255.70 g/mol
InChI Key: XIISMCCCMOFHHR-UHFFFAOYSA-N
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Description

9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolone family Isoquinolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This method provides a facile and efficient route to obtain the desired isoquinolone derivative.

Another method involves the rhodium-catalyzed C-H activation and annulation reactions. In this approach, vinyl acetate is used as an acetylene equivalent, and the reaction proceeds under mild conditions to yield the isoquinolone product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroisoquinolones, and various substituted isoquinolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism of action is often studied through biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1(2H)-one: A parent compound with similar structural features but lacking the chlorine and ethenyl groups.

    4-Chloroisoquinolin-1(2H)-one: Similar to 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one but without the ethenyl group.

    4-Ethenylisoquinolin-1(2H)-one: Similar to this compound but without the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the ethenyl group in this compound makes it unique compared to other isoquinolone derivatives.

Properties

CAS No.

919290-47-4

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

9-chloro-4-ethenyl-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C15H10ClNO/c1-2-9-8-17-15(18)14-12(9)6-4-10-3-5-11(16)7-13(10)14/h2-8H,1H2,(H,17,18)

InChI Key

XIISMCCCMOFHHR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CNC(=O)C2=C1C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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